3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of triazolothiadiazole derivatives and has shown promising results in various scientific studies. In
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In studies conducted on rats, it has been shown to reduce blood glucose levels and improve insulin sensitivity. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a lead compound for the development of new drugs. It has shown promising results in various studies and could be further optimized to improve its efficacy and safety. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully understand how this compound works and to identify its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the optimization of this compound to improve its efficacy and safety. Another direction is the study of its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to identify the full range of its biochemical and physiological effects and to understand its mechanism of action.
Synthesemethoden
The synthesis of 3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process. The first step involves the reaction of 4-methylphenol with 4-chloromethylphenyl ether in the presence of a base to form 4-methylphenoxy methylphenyl ether. The second step involves the reaction of 4-methylphenoxy methylphenyl ether with 4-fluoroaniline in the presence of a catalyst to form 4-methylphenoxy methyl-4-fluoroaniline. The final step involves the reaction of 4-methylphenoxy methyl-4-fluoroaniline with thiosemicarbazide in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in the field of drug discovery. It has been studied for its anticancer, antidiabetic, and antimicrobial properties. It has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
Molekularformel |
C17H13FN4OS |
---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-11-2-8-14(9-3-11)23-10-15-21-22-16(19-20-17(22)24-15)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
DRIZZPRKCXGRLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.